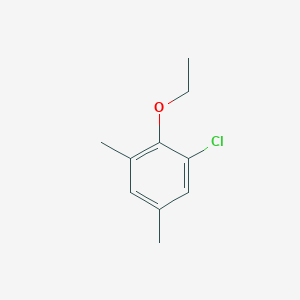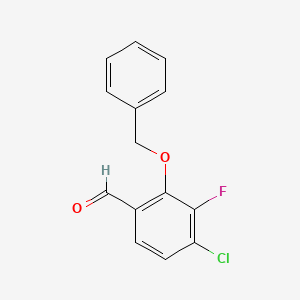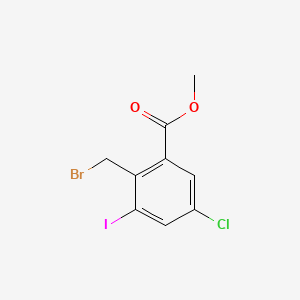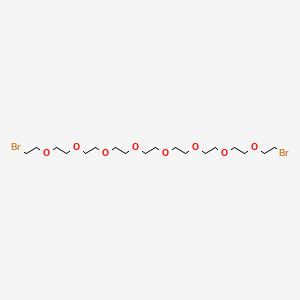
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a chemical compound with the molecular formula C18H36Br2O8. It is also known by its systematic name, 3,6,9,12,15,18,21,24-octaoxahexacosane, 1,26-dibromo-. This compound is characterized by the presence of two bromine atoms and multiple ether linkages, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane can be synthesized through a multi-step process involving the reaction of polyethylene glycol (PEG) with brominating agents. The typical synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride to form a tosylated intermediate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-terminated PEG derivatives, while oxidation can produce PEG-based carboxylic acids .
Scientific Research Applications
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane involves its ability to undergo nucleophilic substitution reactions, allowing it to modify other molecules. The bromine atoms serve as reactive sites for nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of functionalized PEG derivatives, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,26-Dichloro-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with chlorine atoms instead of bromine.
1,26-Diiodo-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with iodine atoms instead of bromine.
Polyethylene glycol (PEG): The parent compound without halogen atoms.
Uniqueness
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is unique due to the presence of bromine atoms, which provide distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms make it more suitable for specific nucleophilic substitution reactions, offering versatility in chemical synthesis and functionalization .
Properties
Molecular Formula |
C18H36Br2O8 |
|---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
1,2-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C18H36Br2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-18H2 |
InChI Key |
VXIMGQPLVMTYBG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCBr)OCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
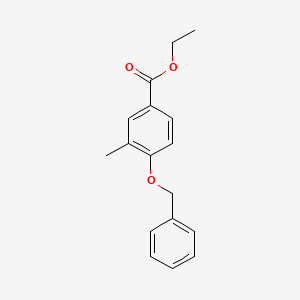
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
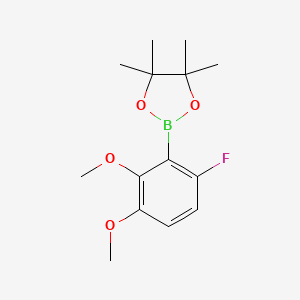
![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)

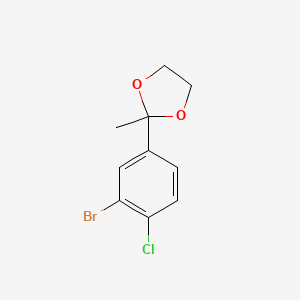
![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
